Dibutylamine hydrochloride

Overview

Description

Synthesis Analysis Dibutylamine hydrochloride does not have direct synthesis information available in the searched papers. However, the synthesis of related compounds, like dibutylacylamine, involves using n-butyric acid as the primary material, which suggests a pathway for synthesizing amine derivatives through acylation and subsequent treatment with hydrochloric acid to form the hydrochloride salt (Liu Zhi-rong, 2005).

Molecular Structure Analysis Detailed molecular structure analysis of this compound specifically is not covered in the papers. However, studies on related compounds, such as the hydrochloride hydrates of pentylone and dibutylone, provide insights into the structural aspects of amine hydrochlorides, highlighting hydrogen bonding and molecular interactions within the crystal structure (Matthew Wood et al., 2017).

Chemical Reactions and Properties Dibutylamine (DBA) is highlighted for its catalytic efficiency in the synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing its reactivity in aqueous ethanol. This suggests DBA's role in facilitating nucleophilic addition and cyclization reactions, indicative of its chemical reactivity and potential as a catalyst in organic synthesis (A. R. Bhat et al., 2016).

Physical Properties Analysis For dibucaine, a compound closely related to this compound, differential scanning calorimetry (DSC) provides data on melting points and purity, suggesting a method to assess the physical properties of this compound. Dibucaine hydrochloride shows a melting point of 97°C with a purity of 99.4 mole percent, illustrating the importance of DSC in characterizing the physical properties of amine hydrochlorides (G. Padmanabhan, 1983).

Chemical Properties Analysis The paper on dibutyltin(IV) complexes with azo-carboxylates, while not directly about this compound, sheds light on the coordination chemistry and reactivity of dibutylamine derivatives. These complexes exhibit significant anti-diabetic activity, indicating the chemical versatility and potential biological relevance of dibutylamine compounds (P. Debnath et al., 2020).

Scientific Research Applications

Corrosion Inhibition

Dibutylamine has been studied for its role in corrosion inhibition. In one study, it was used as a mild steel corrosion inhibitor in hydrochloric acid solution. This research demonstrated that dibutylamine, along with n-butylamine and tributylamine, effectively adsorbed on mild steel, suggesting its utility in protecting metals from corrosion in acidic environments (Bastidas, Damborenea, & Vázquez, 1997).

Complex Formation

Dibutylamine has been involved in the formation of stable and highly polar molecular complexes. A study exploring its reactions with aluminum tribromide and gallium trichloride in benzene solution found the formation of various complex structures, indicating its potential in the field of coordination chemistry and material science (Mal’kov, Minyaeva, Perepelkova, & Romm, 2002).

Photochemical Reactions

Research has also been conducted on the photochemical reactions involving N-halogenated amines, including N-chlorodi-butylamine. These studies have observed that under UV-light, a conversion occurs leading to the precipitation of dibutylamine hydrochloride. This suggests potential applications in photochemistry and the study of free radicals (Schönberg, 1968).

Analytical Applications

This compound has been utilized in Curie-point pyrolysis-gas chromatography, an analytical technique. Research indicates that it can be effectively analyzed under specific conditions, demonstrating its relevance in analytical chemistry for the identification and quantification of substances (Hida, Mitsui, & Fujimura, 1990).

Bromination Catalyst

In organic chemistry, dibutylamine has been used as a catalyst. It was found to catalyze ortho-dibromination of phenol and ortho-monobromination of 2-substituted phenols, demonstrating its effectiveness in facilitating specific chemical reactions (Fujisaki, Eguchi, Omura, Okamoto, & Nishida, 1993).

Safety and Hazards

Mechanism of Action

Target of Action

Dibutylamine hydrochloride is a derivative of butylamine . The primary target of butylamine is Candidapepsin-2, a yeast enzyme . .

Mode of Action

It’s known that amines like butylamine can interact with various biological targets through processes such as protonation or hydrogen bonding .

Biochemical Pathways

Amines, in general, can participate in a variety of biochemical reactions, including those involving enzymes and receptors .

Pharmacokinetics

It’s known that amines can be absorbed and distributed throughout the body, metabolized (often through processes like oxidation), and excreted .

Result of Action

Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the protonation state of the amine, potentially influencing its interaction with targets . Additionally, Dibutylamine is known to be a colorless fluid with a fishy odor, used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent .

Biochemical Analysis

Biochemical Properties

Dibutylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to form stable complexes with divalent metals such as copper (II), which can be analyzed through potentiometric titration and X-ray diffraction . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the efficiency of electrospray ionization in mass spectrometry analysis of plasma metabolite composition . This indicates its potential impact on cellular metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a derivatization reagent in liquid chromatography-UV methods, forming stable urea derivatives for subsequent analysis . This highlights its role in modifying biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that this compound can be effectively analyzed using gas chromatography and thermal energy analysis, indicating its stability under specific conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in enhancing the efficiency of mass spectrometry analysis of plasma metabolites suggests its involvement in metabolic processes .

properties

IUPAC Name |

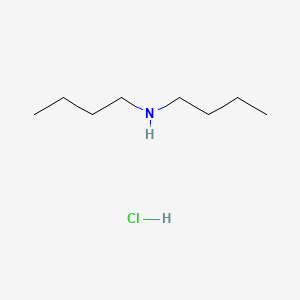

N-butylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYNBECIRXXOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111-92-2 (Parent) | |

| Record name | Dibutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30212033 | |

| Record name | Dibutylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6287-40-7 | |

| Record name | 1-Butanamine, N-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6287-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6287-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Dibutylamine Hydrochloride suitable for the synthesis of cage-like porous polymeric microspheres?

A1: this compound functions as a surfactant monomer due to its hydrophilic amine hydrochloride group and hydrophobic dibutyl chain. [] This dual nature allows it to participate in Water-in-Oil-in-Water (W/O/W) emulsion polymerization with hydrophobic monomers like styrene. [] The amphiphilic nature of this compound facilitates the formation of micelles, ultimately leading to the creation of porous structures within the polymer. []

Q2: How does the structure of these porous polymeric microspheres contribute to their application as catalyst scaffolds?

A2: The cage-like porous structure of these microspheres offers a high surface area, which is beneficial for catalyst loading and activity. [] Furthermore, the inherent quaternary ammonium moieties within the polymer, derived from this compound, provide sites for the anchoring of metal nanoparticles, like Palladium. [] This anchoring prevents aggregation and enhances the stability and reusability of the catalyst. []

Q3: Can you elaborate on the specific catalytic application explored in the research using these Palladium-loaded microspheres?

A3: The research demonstrates the efficacy of these Palladium-loaded porous polymeric microspheres as heterogeneous catalysts for the hydrogenation of nitrobenzene using hydrogen gas. [] The high surface area, combined with well-dispersed Palladium nanoparticles, contributes to efficient catalytic activity. [] Additionally, the robust nature of the polymer allows for catalyst reusability, highlighting a significant advantage of this system. []

Q4: Were there any studies on the effect of this compound concentration on the properties of the resulting polymer?

A4: While the provided abstracts do not specify the exact effects of varying this compound concentration, it's reasonable to expect that the ratio of surfactant monomer to hydrophobic monomer would influence the size and pore volume of the resulting microspheres. [] Further investigation into this aspect could optimize the polymer properties for specific catalytic applications.

Q5: What are the potential benefits of using a one-stage synthesis method with this compound for this application?

A5: The one-stage synthesis method using this compound offers a simplified approach compared to multi-step processes. [] This simplification can translate to reduced production costs and time, making it a potentially attractive option for large-scale applications. [] Further research could explore the scalability and economic viability of this approach.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(1-propan-2-yl-5-tetrazolyl)thio]ethanone](/img/structure/B1227602.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1227604.png)

![2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)

![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)

![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)

![6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide](/img/structure/B1227611.png)

![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)

![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)

![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)